molecular formula C19H25N5O3 B5418668 1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one

Cat. No.: B5418668
M. Wt: 371.4 g/mol
InChI Key: LMEWKXWFPAMTDZ-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a triazole ring, and a benzodioxane moiety

Properties

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c25-19(4-2-8-24-14-20-13-21-24)23-7-1-3-16(12-23)22-15-5-6-17-18(11-15)27-10-9-26-17/h5-6,11,13-14,16,22H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEWKXWFPAMTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCN2C=NC=N2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves several steps:

    Formation of the Benzodioxane Moiety: The benzodioxane ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Piperidine Ring Formation: The piperidine ring is typically formed by the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Triazole Ring Formation: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxane moiety with the piperidine and triazole rings using appropriate linkers and reaction conditions, such as amide bond formation or nucleophilic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, using techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide or ester bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.

Comparison with Similar Compounds

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can be compared with similar compounds, such as:

    1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-2-one: This compound has a similar structure but differs in the position of the carbonyl group.

    1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-3-one: Another structural isomer with variations in the carbonyl group position.

    1-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-4-one: This compound has a different substitution pattern on the butanone chain.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.

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